molecular formula C23H26N4O4S B2444385 Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689751-63-1

Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2444385
M. Wt: 454.55
InChI Key: OOZNGORAILQUIN-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]Quinoline : This paper discusses the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is related to the target compound. It outlines a process involving the oxidation of sulfide sulfur and treatment with sodium hydride (Pokhodylo & Obushak, 2019).

Chemical Reactions and Properties

  • Cyclization of 1-{[(4-Methyl-4h-1,2,4-Triazol-3-yl)sulfanyl]-Acetyl}thiosemicarbazides : This study focuses on reactions of 4-methyl-4 H -1,2,4-triazole-3-thiol with ethyl bromoacetate, resulting in compounds like ethyl [(4-methyl-4 H -1,2,4-triazol-3-yl)sulfanyl]acetate. It provides insights into molecular structures and pharmacological properties (Maliszewska-Guz et al., 2005).

Antimicrobial Activities

  • New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities : Discusses the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its antimicrobial activities. This research is relevant due to the similar chemical structure and properties (Wardkhan et al., 2008).

Synthesis of Derivatives

  • A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : Relates to the synthesis of similar compounds with a focus on the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).

Application in Bioactive Compound Synthesis

  • Characterization and Bioactive Potentials of Secondary Metabolites from Mollusks : This paper details the isolation of complex bioactive molecules from mollusks, showcasing the diverse applications of similar compounds in the synthesis of bioactive materials (Chakraborty & Joy, 2019).

Bioconversion in Drug Metabolism

  • Application of Biocatalysis to Drug Metabolism : Discusses the use of microbial-based biocatalytic systems for producing mammalian metabolites of compounds similar to the target compound, highlighting its role in drug metabolism and structure characterization (Zmijewski et al., 2006).

properties

IUPAC Name

ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-4-30-19-11-9-18(10-12-19)27-20(25-26-23(27)32-15-21(28)31-5-2)14-24-22(29)17-8-6-7-16(3)13-17/h6-13H,4-5,14-15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZNGORAILQUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

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